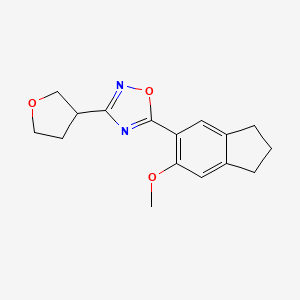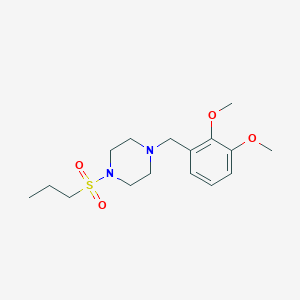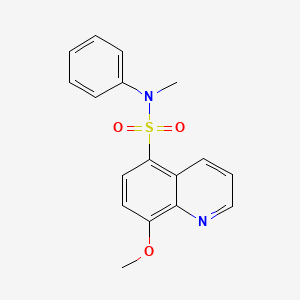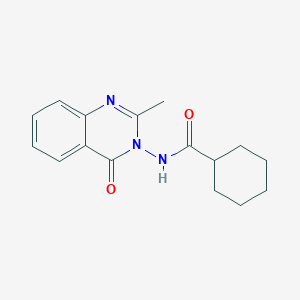
5-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to this compound involves multi-step chemical processes, including etherification, oximation, and Beckmann rearrangement, among others. These processes typically start from specific carboxylic acids or carboxylate esters and involve reactions with hydrazine or hydroxylamine, followed by cyclization to form the oxadiazole ring. For instance, the synthesis of similar oxadiazole derivatives has been reported starting from 6-methoxy-3-methylbenzofuran-2-carboxylic acid, leading to compounds with varied absorption and fluorescence spectral characteristics, which depend on the substituents on the aryl ring bonded to the pyrazole moiety and the solvent polarity (Jiang et al., 2012).
Molecular Structure Analysis
X-ray crystallography is a common technique used for determining the molecular structure of compounds in this category. It provides detailed information on the spatial arrangement of atoms within a molecule. For example, the crystal structure of closely related compounds has been determined, revealing insights into their geometric configuration, bond lengths, and angles (Chen et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of oxadiazole derivatives are influenced by their functional groups and structural features. These compounds undergo various reactions, including hydrolysis, reduction, and cyclization, leading to the formation of new derivatives with different chemical and physical properties. The reactivity of these compounds is often studied in the context of developing new materials or pharmaceuticals (Wu et al., 2000).
Eigenschaften
IUPAC Name |
5-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-19-14-8-11-4-2-3-10(11)7-13(14)16-17-15(18-21-16)12-5-6-20-9-12/h7-8,12H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFLUVBCLPFBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)C3=NC(=NO3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-chlorophenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5619316.png)
![5-benzyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5619321.png)

![3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5619333.png)
![3-{[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]methoxy}-2-ethyl-6-methylpyridine](/img/structure/B5619343.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5619344.png)


![methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5619389.png)
![N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5619391.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethylphenyl)-1H-imidazol-5-ol](/img/structure/B5619393.png)


